molecular formula C12H10BrN3O3 B2486710 2-[4-(4-Bromophenyl)-2,3-dioxopyrazin-1-yl]acetamide CAS No. 898429-00-0

2-[4-(4-Bromophenyl)-2,3-dioxopyrazin-1-yl]acetamide

Cat. No. B2486710
CAS RN: 898429-00-0
M. Wt: 324.134
InChI Key: WFGHUCSLNSSRIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions starting from basic aromatic or heterocyclic amines reacting with acyl chlorides or other acylating agents. For example, a related compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, was synthesized through the reaction of 1-phenylpiperazine with 2-chloro-N-(pyrazin-2-yl)acetamide in the presence of sodium hydroxide (Nayak et al., 2014).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of analogous compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, have been investigated using XRD diffraction, FT-IR, NMR spectroscopies, and DFT calculations. These studies provide insights into the optimized molecular structure, stability arising from hyper-conjugative interactions, and charge delocalization (Lukose et al., 2015).

Chemical Reactions and Properties

Similar acetamide derivatives exhibit a range of chemical reactions, including hydrogen bonding, stacking, and halogen bonding, which significantly affect their molecular stability and reactivity. The interactions within the crystal structure of these compounds are primarily stabilized by hydrogen bonds, with supplementary stability from weak halogen interactions (Gouda et al., 2022).

Physical Properties Analysis

The physical properties, including crystal structure and thermogravimetric analysis, of related compounds are determined through various spectroscopic and analytical techniques. For instance, the crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was elucidated using single-crystal X-ray diffraction, revealing how molecules are linked by hydrogen bonds forming a two-dimensional network (Nayak et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and potential for charge transfer within molecules of similar compounds, can be assessed through computational studies like HOMO-LUMO analysis. These properties are crucial for understanding the compound's behavior in chemical reactions and its potential applications in materials science and pharmacology. For instance, the study on 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole provides insight into its charge transfer capabilities and non-linear optical (NLO) properties, indicating its suitability for further NLO studies (Bhagyasree et al., 2013).

Scientific Research Applications

Synthesis and Biological Evaluation

A study detailed the design, synthesis, and biological evaluation of a compound structurally related to 2-[4-(4-Bromophenyl)-2,3-dioxopyrazin-1-yl]acetamide, focusing on its potential as an antioxidant, analgesic, and anti-inflammatory agent. The synthesized compound exhibited significant DPPH radical scavenging activity, alongside notable analgesic and anti-inflammatory effects, suggesting its utility in therapeutic applications (Nayak et al., 2014).

Antimicrobial Activities

Another research effort synthesized novel heterocyclic acetamide derivatives, including compounds related to the structure , and evaluated their analgesic, anti-inflammatory, and antimicrobial activities. Certain derivatives demonstrated potent anti-inflammatory and analgesic properties, with additional antimicrobial effectiveness, highlighting their potential in medicinal chemistry (Nayak et al., 2014).

Coordination Complexes and Antioxidant Activity

Research into novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, closely related to the chemical , revealed significant antioxidant activity. The study emphasized the role of hydrogen bonding in the self-assembly processes of these complexes, suggesting implications for the development of antioxidant agents (Chkirate et al., 2019).

Chemoselective Acetylation

An investigation focused on the chemoselective acetylation of 2-aminophenol to synthesize N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs. The study provides insights into the process optimization, mechanism, and kinetics of the reaction, relevant to pharmaceutical manufacturing processes (Magadum & Yadav, 2018).

Nonlinear Optical Properties

The nonlinear optical properties of crystalline acetamides, including compounds structurally similar to this compound, were studied to understand their linear and nonlinear optical behavior. This research highlights the potential of such compounds in photonic devices and optical applications (Castro et al., 2017).

properties

IUPAC Name

2-[4-(4-bromophenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O3/c13-8-1-3-9(4-2-8)16-6-5-15(7-10(14)17)11(18)12(16)19/h1-6H,7H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGHUCSLNSSRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN(C(=O)C2=O)CC(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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